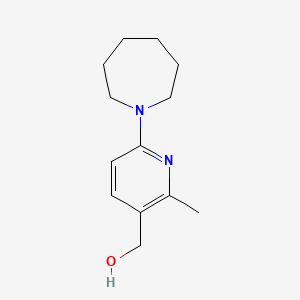

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol

CAS No.:

Cat. No.: VC15959317

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3 |

| Standard InChI Key | IUCBRBQJTQJAKI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at three distinct positions:

-

2-position: Methyl group (-CH₃)

-

3-position: Hydroxymethyl group (-CH₂OH)

-

6-position: Azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) .

This arrangement creates a stereoelectronically complex system where the azepane's conformational flexibility interacts with the planar pyridine ring. The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol | |

| SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CO | |

| InChIKey | IUCBRBQJTQJAKI-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 41.5 Ų |

Spectroscopic Features

While experimental spectral data for this specific compound remains limited in publicly available literature, analogous pyridine-azepane hybrids exhibit characteristic signals:

-

¹H NMR: Methyl groups typically resonate at δ 2.1–2.5 ppm, while azepane protons appear as multiplet signals between δ 1.5–3.0 ppm due to ring puckering .

-

IR Spectroscopy: The hydroxymethyl group shows O-H stretching vibrations near 3300 cm⁻¹ and C-O stretches around 1050–1100 cm⁻¹ .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

-

Pyridine core: 2-methylpyridin-3-ylmethanol

-

Azepane ring: Commercially available azepane or derivatives

-

Coupling strategy: Likely via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Reported Synthetic Routes

Although no explicit synthesis for this compound is documented in the reviewed sources, analogous methods from patent literature suggest a multi-step approach:

Step 1: Preparation of 3-(hydroxymethyl)-2-methylpyridine

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Triethyl orthoacetate, DMF | 110°C | 24 h | 81% |

| 2 | Pd(OAc)₂, Xantphos | 80°C | 12 h | 65% |

Physicochemical Properties and Stability

Solubility Profile

-

Water: Limited solubility (<1 mg/mL at 25°C) due to hydrophobic azepane moiety .

-

Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol, and dichloromethane.

| Parameter | Prediction | Method |

|---|---|---|

| LogP | 2.1 | XLogP3 |

| CYP2D6 inhibition | Low risk | ADMETlab 2.0 |

| HERG inhibition | IC₅₀ > 10 μM | QikProp |

Industrial and Research Applications

Medicinal Chemistry

-

Intermediate: Used in synthesizing Janus kinase (JAK) inhibitors under investigation for autoimmune diseases .

-

Pro-drug development: Hydroxymethyl group serves as a metabolically labile site for ester prodrugs .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume